molecular formula C11H21NO2 B13581051 Tert-butyl 3-ethylpyrrolidine-3-carboxylate

Tert-butyl 3-ethylpyrrolidine-3-carboxylate

Cat. No.: B13581051
M. Wt: 199.29 g/mol
InChI Key: XCSMPKYBWPOFGN-UHFFFAOYSA-N
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Description

Tert-butyl 3-ethylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-ethylpyrrolidine-3-carboxylate typically involves the reaction of 3-ethylpyrrolidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-ethylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Tert-butyl 3-ethylpyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-ethylpyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions, affecting the overall activity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-ethylpyrrolidine-3-carboxylate is unique due to the presence of both the tert-butyl and ethyl groups, which provide distinct steric and electronic properties. These features can influence its reactivity, stability, and interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl 3-ethylpyrrolidine-3-carboxylate

InChI

InChI=1S/C11H21NO2/c1-5-11(6-7-12-8-11)9(13)14-10(2,3)4/h12H,5-8H2,1-4H3

InChI Key

XCSMPKYBWPOFGN-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCNC1)C(=O)OC(C)(C)C

Origin of Product

United States

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